molecular formula C8H5BrF2O2 B1524456 3-Bromo-2-(difluoromethoxy)benzaldehyde CAS No. 1249999-12-9

3-Bromo-2-(difluoromethoxy)benzaldehyde

Cat. No. B1524456
M. Wt: 251.02 g/mol
InChI Key: LTLYVMTXHYPCGC-UHFFFAOYSA-N
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Description

“3-Bromo-2-(difluoromethoxy)benzaldehyde” is a chemical compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.03 .


Molecular Structure Analysis

The InChI code for “3-Bromo-2-(difluoromethoxy)benzaldehyde” is 1S/C8H5BrF2O2/c9-6-3-1-2-5(4-12)7(6)13-8(10)11/h1-4,8H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-Bromo-2-(difluoromethoxy)benzaldehyde” is a solid substance . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Material Chemistry

3-Bromo-2-(difluoromethoxy)benzaldehyde and its derivatives play a crucial role in the synthesis of complex organic compounds. For instance, substituted 2-bromobenzaldehydes, closely related to the compound , are synthesized from benzaldehydes using a selective palladium-catalyzed ortho-bromination, demonstrating the compound's utility in selective bromination reactions (Dubost et al., 2011). Similarly, the major product from the treatment of benzaldehyde with glycerol, derivatized as its crystalline 4-bromobenzoate, showcases the structural versatility of bromobenzaldehyde derivatives (Mocerino et al., 2004).

Catalysis and Reaction Mechanisms

The compound and its brominated derivatives find extensive use in catalysis and reaction mechanism studies. For example, 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) demonstrates its utility as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions (Lu et al., 2003). Furthermore, studies involving brominated benzaldehyde derivatives elucidate various reaction pathways and kinetics, such as the bromodecarbonylation or bromodecarboxylation of electron-rich benzaldehydes and benzoic acids (Koo et al., 2002), and the kinetics and thermodynamics of oxidation of various benzaldehydes by tetraethylammonium bromochromate (Asghar et al., 2014).

Crystallography and Molecular Structure

The compound's derivatives are also pivotal in crystallography and understanding molecular structures. For instance, the title compound from the treatment of benzaldehyde with glycerol, showing the structural characteristics of a 1,3-dioxane system, provides valuable insights into the crystal structure of these compounds (Mocerino et al., 2004). The compound 2-Bromo-5-fluorobenzaldehyde, a closely related compound, also contributes to the understanding of molecular arrangements and interactions in crystals (Tureski & Tanski, 2013).

Photolabile Protecting Groups

Bhc-diol's application as a photolabile protecting group for aldehydes and ketones exemplifies the potential of 3-Bromo-2-(difluoromethoxy)benzaldehyde derivatives in photolabile protection, a critical area in photochemistry and the development of light-sensitive materials (Lu et al., 2003).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-2-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-6-3-1-2-5(4-12)7(6)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLYVMTXHYPCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(difluoromethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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